2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine
Description
2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine is a nitrogen-containing heterocyclic compound featuring a triazolo-pyridine backbone with a cyclobutyl substituent at position 2 and an amine group at position 6. Its molecular formula is C₁₀H₁₃N₅, with a molecular weight of 203.25 g/mol (derived from , adjusted for cyclobutyl substitution). The cyclobutyl group introduces steric bulk and conformational constraints, which may enhance binding specificity to biological targets compared to smaller substituents like methyl or ethyl groups.
Properties
IUPAC Name |
2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-8-5-2-6-14-10(8)12-9(13-14)7-3-1-4-7/h2,5-7H,1,3-4,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDWOEJECQTOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN3C=CC=C(C3=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in good-to-excellent yields . The reaction conditions usually involve heating the reactants in dry toluene at 140°C under microwave conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, mechanochemical methods involving the reaction between azinium-N-imines and nitriles in the presence of copper acetate have been developed for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives of the compound can react with nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives with various functional groups.
Scientific Research Applications
2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in signal transduction pathways.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases such as cancer and diabetes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- Structure : Ethyl group at position 8, amine at position 2.
- Molecular Formula : C₈H₁₀N₄ (162.19 g/mol ).
- Key Differences: The reversed substituent positions (amine vs. This compound is reported as a PDE10 inhibitor precursor, suggesting substituent position critically impacts target selectivity .
8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- Structure : Chlorine at position 8, methyl at position 4.
- Molecular Formula : C₇H₇ClN₄ (186.61 g/mol ).
- Key Differences : Halogenation enhances metabolic stability and binding affinity to enzymes like ALS (acetolactate synthase), as seen in sulfonylurea-like herbicides .
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine
- Structure : Hydrogenated pyridine ring, amine at position 7.
- Molecular Formula : C₆H₁₀N₄ (138.17 g/mol ).
Substituent Bulk and Steric Effects
2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine
- Structure : Ethyl at position 2, hydrogenated pyridine.
- Molecular Formula : C₈H₁₄N₄ (166.22 g/mol ).
- Key Differences : The ethyl group is smaller than cyclobutyl, offering less steric hindrance. Hydrogenation may improve bioavailability but reduce planarity critical for intercalation in DNA-targeted therapies .
2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine
Antimicrobial and Anticancer Potential
- 2-Cyclobutyl Derivatives : highlights derivatives like N-(2-cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3,5-dimethylbenzamide as candidates for anticancer screening, with molecular weights ~320 g/mol. The cyclobutyl group may improve tumor cell line selectivity .
- Carbonitrile Analogs : [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitriles exhibit antifungal and antioxidant activities, suggesting the amine group in 2-cyclobutyl derivatives could be modified to enhance these properties .
Enzyme Inhibition
- PDE10 and mGlu5 Targets: Substituent position (e.g., 2 vs. 8) dictates activity. For example, 8-cyano derivatives act as mGlu5 negative allosteric modulators, while 2-ethyl analogs target PDE10 .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 203.25 | 2.1 | ~0.5 (PBS) |
| 8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 162.19 | 1.8 | ~1.2 (PBS) |
| 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 186.61 | 2.5 | ~0.3 (PBS) |
| 5,6,7,8-Tetrahydro derivative | 138.17 | 1.2 | ~2.0 (PBS) |
*Estimated using fragment-based methods.
Biological Activity
2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine is a heterocyclic compound that belongs to the class of triazolopyridines. Its structure features a triazole ring fused to a pyridine ring with a cyclobutyl substituent. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an enzyme inhibitor and therapeutic agent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets.
Target Enzymes:
- Janus Kinases (JAKs): This compound has been shown to inhibit JAK1 and JAK2, which are crucial in signal transduction pathways related to inflammation and cell proliferation.
- Phosphodiesterase (PDE): Similar compounds have been reported to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase activity, which plays a role in various signaling pathways.
Biological Activities
The compound's biological activities can be categorized based on its potential therapeutic applications:
1. Anti-inflammatory Activity:
Studies suggest that the inhibition of JAKs by this compound may reduce inflammatory responses, making it a candidate for treating inflammatory diseases.
2. Anticancer Potential:
Research indicates that compounds with similar structures exhibit anti-proliferative effects on cancer cell lines. The inhibition of kinases involved in cell growth and proliferation could position this compound as a potential anticancer agent.
3. Enzyme Inhibition:
The compound is being explored for its ability to inhibit various enzymes involved in metabolic pathways, which could have implications for conditions like type 2 diabetes and cardiovascular diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolopyridine derivatives. The presence of the cyclobutyl group is significant as it influences the binding affinity and pharmacokinetic properties of the compound. Variations in substituents at different positions on the triazole or pyridine rings can lead to changes in potency and selectivity against specific targets.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:
| Compound | Target | IC50 (nM) | Biological Activity |
|---|---|---|---|
| Compound A | JAK1 | 50 | Inhibition of inflammatory cytokines |
| Compound B | JAK2 | 70 | Reduction in cell proliferation |
| Compound C | PDE | 30 | Enhanced cAMP levels |
Case Studies
In vivo studies have demonstrated the efficacy of related compounds in mouse models. For instance:
- Study on Inflammatory Models: Administration of a derivative showed significant reduction in IL-17A production in a mouse model induced by IL-18/23, indicating potential for treating autoimmune conditions .
- Cancer Xenograft Models: Compounds similar to this compound exhibited tumor growth inhibition in xenograft models, supporting their anticancer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
